An In-Depth Technical Guide to 2-Methoxy-3-isopropylaniline
An In-Depth Technical Guide to 2-Methoxy-3-isopropylaniline
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular building blocks is paramount. Substituted anilines represent a cornerstone class of intermediates, providing a versatile scaffold for the construction of a vast array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of 2-methoxy-3-isopropylaniline (IUPAC name: 2-methoxy-3-propan-2-ylaniline ), a compound of increasing interest due to its unique substitution pattern which imparts specific steric and electronic properties.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, characterization, potential applications, and safety considerations of this compound, offering field-proven insights and detailed experimental methodologies. The strategic placement of a methoxy group ortho to the amine and an isopropyl group meta to it creates a distinct chemical environment, influencing reactivity and potential biological interactions.
Caption: Chemical structure of 2-Methoxy-3-isopropylaniline.
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-methoxy-3-propan-2-ylaniline | [1] |
| Common Name | 3-Isopropyl-2-methoxyaniline | [1] |
| CAS Number | 723334-17-6 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [2] |
| Appearance | Predicted: Colorless to light yellow liquid | N/A |
| Boiling Point | Not widely documented | [2] |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents | [2] |
Synthesis and Mechanistic Insights
A robust strategy to overcome this is to protect the amine functionality as an acetamide. The N-acetyl group is still an ortho, para-director, but it is less activating than the amino group, which can help to control the reaction. The bulky acetyl group can also sterically hinder substitution at the ortho position (relative to the amide), potentially favoring substitution at the other available positions on the ring.
Proposed Synthetic Pathway: Friedel-Crafts Isopropylation of N-acetyl-2-methoxyaniline
The proposed synthesis involves a three-step process:
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Protection of the amine: 2-methoxyaniline is acetylated to form N-(2-methoxyphenyl)acetamide. This protects the amine from reacting with the Lewis acid catalyst and helps to direct the subsequent alkylation.
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Friedel-Crafts Alkylation: The protected aniline undergoes Friedel-Crafts isopropylation. The methoxy group will direct the incoming isopropyl group to the para position (position 5) and to a lesser extent the ortho position (position 3). The steric bulk of the acetylamino group may favor substitution at the less hindered position 5. However, the desired 3-isopropyl product is also expected to form. Separation of the isomers would be necessary.
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Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the final product, 2-methoxy-3-isopropylaniline.
Caption: Proposed synthetic workflow for 2-Methoxy-3-isopropylaniline.
Experimental Protocol: Synthesis of 2-Methoxy-3-isopropylaniline
Step 1: Acetylation of 2-Methoxyaniline
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyaniline (1.0 eq).
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Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the flask. The reaction is often exothermic.
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Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Pour the reaction mixture into cold water with stirring. The solid N-(2-methoxyphenyl)acetamide will precipitate.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol/water if necessary.
Step 2: Friedel-Crafts Isopropylation of N-(2-methoxyphenyl)acetamide
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add N-(2-methoxyphenyl)acetamide (1.0 eq) and a suitable solvent such as dichloromethane or nitrobenzene.
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Catalyst Addition: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2-2.5 eq), portion-wise.
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Alkylating Agent Addition: Add an isopropylating agent, such as 2-chloropropane or propene gas, dropwise or by bubbling through the solution while maintaining a low temperature.
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Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-60°C) for several hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the catalyst.
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Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of isomers, will require purification by flash column chromatography on silica gel.
Step 3: Hydrolysis of N-(2-methoxy-3-isopropylphenyl)acetamide
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Reaction Setup: In a round-bottom flask, dissolve the purified N-(2-methoxy-3-isopropylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
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Reaction Conditions: Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC).
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Workup: Cool the reaction mixture and neutralize it carefully with a base, such as a concentrated sodium hydroxide solution, until it is alkaline.
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Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-3-isopropylaniline. Further purification can be achieved by vacuum distillation.
Characterization and Spectroscopic Analysis
The structural elucidation of 2-methoxy-3-isopropylaniline would be confirmed using a combination of spectroscopic techniques. The predicted data based on analogous structures are summarized below.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.5-7.2 ppm. The methoxy group will show a singlet at around δ 3.8 ppm. The isopropyl group will exhibit a septet for the CH proton around δ 3.0-3.3 ppm and a doublet for the two CH₃ groups at approximately δ 1.2 ppm. The amine protons will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will be observed in the region of δ 110-150 ppm. The methoxy carbon will be around δ 55 ppm. The isopropyl CH carbon will appear at approximately δ 25-30 ppm, and the methyl carbons will be around δ 22-24 ppm. |
| IR (Infrared) | Characteristic N-H stretching bands for the primary amine will be present in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be seen around 2850-3100 cm⁻¹. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹. |
| MS (Mass Spec) | The molecular ion peak [M]⁺ should be observed at m/z = 165. A significant fragment would be the loss of a methyl group from the isopropyl moiety ([M-15]⁺) at m/z = 150. |
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 2-methoxy-3-isopropylaniline are not yet widely documented, its structure suggests significant potential as a scaffold in medicinal chemistry. Substituted anilines are prevalent in a wide range of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents.
The Role of the Substituted Aniline Scaffold
The aniline moiety provides a key hydrogen bond donor and can participate in various coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build more complex molecules. The substitution pattern on the aromatic ring is crucial for modulating the compound's biological activity, selectivity, and pharmacokinetic properties.
Influence of the Methoxy and Isopropyl Substituents
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Methoxy Group: The methoxy group is a common substituent in drug molecules. It can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule. Importantly, the methoxy group can block a potential site of metabolism (demethylation is a common metabolic pathway), thereby improving the metabolic stability and half-life of a drug candidate.
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Isopropyl Group: The bulky isopropyl group can provide beneficial steric interactions with a target protein, potentially increasing binding affinity and selectivity. It also increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Key structural features of 2-Methoxy-3-isopropylaniline and their potential roles in drug design.
This compound is a valuable building block for creating libraries of novel compounds for high-throughput screening. Its unique substitution pattern offers a starting point for lead optimization campaigns in various therapeutic areas.
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be taken when handling 2-methoxy-3-isopropylaniline. While specific toxicity data is not available, the safety profile can be inferred from related aniline compounds.
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GHS Hazard Classification (Predicted):
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Acute toxicity, Oral (Category 4)
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Skin irritation (Category 2)
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Serious eye irritation (Category 2)
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Specific target organ toxicity - single exposure (Category 3), Respiratory system
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Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, and eye/face protection.
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Use in a well-ventilated area or under a fume hood.
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Handling:
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Avoid contact with skin, eyes, and clothing.
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Do not breathe vapors or mist.
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Wash thoroughly after handling.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from oxidizing agents.
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